Brasofensine maleate, also known as NS-2214 or BMS-204756, is a synthetic compound classified as a phenyltropane dopamine reuptake inhibitor. It was developed primarily for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound enhances dopaminergic activity by inhibiting the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. Despite its potential therapeutic benefits, brasofensine maleate's development was halted due to stability issues and isomerization concerns during clinical trials.
Brasofensine maleate originates from research conducted by Bristol-Myers Squibb in collaboration with NeuroSearch. The compound falls under the category of psychoactive drugs, specifically targeting the central nervous system by modulating dopamine levels. Its chemical structure is characterized by a phenyltropane backbone, which is a common feature among various dopamine transporter inhibitors.
The synthesis of brasofensine maleate involves several steps that focus on creating the phenyltropane structure and modifying it to enhance its pharmacological properties. Key methods include:
The detailed synthetic route may involve multiple reaction conditions, including temperature control and solvent choice, to optimize yield and purity.
Brasofensine maleate has a molecular formula of with a molar mass of 327.25 g/mol. The structural representation includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and stereochemistry.
Brasofensine maleate undergoes various chemical reactions that are pivotal for its pharmacological activity:
These reactions are critical in determining both the therapeutic potential and stability profile of brasofensine maleate.
Brasofensine maleate functions primarily as a dopamine reuptake inhibitor. Its mechanism involves:
Clinical studies indicated that doses around 4 mg were effective in humans but raised concerns regarding metabolic stability.
Brasofensine maleate exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Brasofensine maleate has been primarily investigated for its potential use in treating Parkinson's disease due to its dopaminergic activity. Research has focused on:
Despite promising initial results, further development has been limited due to stability issues observed during trials.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: